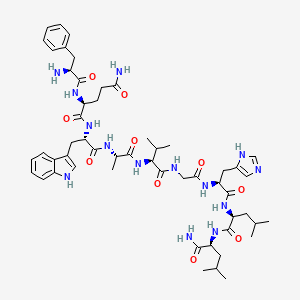

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 es un péptido sintético conocido por su función como antagonista del receptor del péptido liberador de gastrina.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de (D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Reacciones de acoplamiento: Cada aminoácido se activa utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) para formar enlaces peptídicos.

Pasos de desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA) para exponer sitios reactivos para un mayor acoplamiento.

Métodos de producción industrial: Para la producción a gran escala, se utilizan sintetizadores de péptidos automatizados para mejorar la eficiencia y la reproducibilidad. El péptido sintetizado se purifica luego utilizando cromatografía líquida de alto rendimiento (HPLC) y se caracteriza por espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Tipos de reacciones:

Oxidación: El péptido puede sufrir oxidación, particularmente en los residuos de triptófano y metionina.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los enlaces disulfuro dentro del péptido.

Sustitución: Los residuos de aminoácidos se pueden sustituir para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Mutagénesis dirigida al sitio o síntesis química.

Productos principales:

Oxidación: Variantes de péptidos oxidados.

Reducción: Formas de péptidos reducidos.

Sustitución: Análogos de péptidos con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El compuesto ejerce sus efectos al unirse a los receptores del péptido liberador de gastrina (GRPR) en la superficie de las células cancerosas. Esta unión inhibe la actividad del receptor, que participa en las vías de proliferación y supervivencia celular. Al bloquear el GRPR, el péptido puede reducir el crecimiento tumoral y mejorar la eficacia de otros agentes terapéuticos .

Compuestos similares:

Bombesina: Un péptido natural con afinidad receptora similar, pero actúa como agonista en lugar de antagonista.

RM1: Un derivado con un grupo DOTA-Gly-benzoílo agregado para aplicaciones de imagenología.

RM2: Otro derivado con mayor afinidad por GRPR, utilizado en imagenología PET.

Singularidad: (D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 es único debido a su alta especificidad y actividad antagonista contra GRPR, lo que lo convierte en una herramienta valiosa en aplicaciones terapéuticas y diagnósticas .

Comparación Con Compuestos Similares

Bombesin: A natural peptide with similar receptor affinity but acts as an agonist rather than an antagonist.

RM1: A derivative with a DOTA-Gly-benzoyl group added for imaging applications.

RM2: Another derivative with higher affinity for GRPR, used in PET imaging.

Uniqueness: (D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is unique due to its high specificity and antagonistic activity against GRPR, making it a valuable tool in both therapeutic and diagnostic applications .

Propiedades

Fórmula molecular |

C53H76N14O10 |

|---|---|

Peso molecular |

1069.3 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,57,60)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,36-,38-,39-,40-,41-,42-,45-/m0/s1 |

Clave InChI |

HLAREJIMNCKKSS-CENAJWRVSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canónico |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)